5-Hexynal

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

hex-5-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h1,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBLCOIURXDOGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432477 | |

| Record name | 5-hexynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29329-03-1 | |

| Record name | 5-hexynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hex-5-ynal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hexynal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hexynal is a bifunctional organic molecule featuring a terminal alkyne and an aldehyde functional group. This unique combination makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules and as a linker in bioconjugation applications, such as Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Identifiers

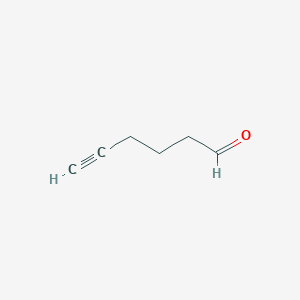

The structure of this compound consists of a six-carbon chain with a terminal triple bond between carbons 5 and 6, and an aldehyde group at position 1.

| Identifier | Value |

| IUPAC Name | hex-5-ynal[2] |

| Molecular Formula | C₆H₈O[2] |

| SMILES | C#CCCCC=O[2] |

| InChI | InChI=1S/C6H8O/c1-2-3-4-5-6-7/h1,6H,3-5H2[2] |

| InChIKey | JIBLCOIURXDOGU-UHFFFAOYSA-N[2] |

| CAS Number | 29329-03-1[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are estimated due to a lack of extensive experimental data in the literature.

| Property | Value |

| Molecular Weight | 96.13 g/mol |

| Melting Point | -61 °C (estimate)[3] |

| Boiling Point | 169.66 °C (estimate)[3] |

| Density | 0.89 g/mL (estimate)[3] |

| Solubility | Miscible with many organic solvents such as ethanol, acetone, and dichloromethane (B109758). Its solubility in water is expected to be low due to the hydrophobic carbon chain.[4][5] |

| Appearance | Liquid (at room temperature)[3] |

Experimental Protocols

Synthesis of this compound via Oxidation of 5-Hexyn-1-ol (B123273)

A common and effective method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 5-hexyn-1-ol. Several mild oxidation protocols can be employed to achieve this transformation without over-oxidation to the carboxylic acid. Below are detailed methodologies for three widely used oxidation reagents.

1. Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes.[6][7]

-

Materials:

-

5-Hexyn-1-ol

-

Dess-Martin Periodinane (DMP)[6]

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (saturated)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon).

-

-

Procedure:

-

Dissolve 5-hexyn-1-ol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.[6]

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture until the solid byproducts dissolve.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain pure this compound.

-

2. Swern Oxidation

The Swern oxidation is another mild and efficient method that utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.

-

Materials:

-

5-Hexyn-1-ol

-

Dimethyl sulfoxide (DMSO) (anhydrous)

-

Oxalyl chloride or Trifluoroacetic anhydride

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Triethylamine (B128534) (Et₃N) (anhydrous)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup.

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C (a dry ice/acetone bath).

-

Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous dichloromethane to the cooled oxalyl chloride solution.

-

After stirring for a few minutes, add a solution of 5-hexyn-1-ol (1 equivalent) in anhydrous dichloromethane dropwise, ensuring the temperature remains below -60 °C.

-

Stir the mixture for 15-30 minutes at -78 °C.

-

Add anhydrous triethylamine (5 equivalents) to the reaction mixture and stir for another 15-30 minutes.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

3. Pyridinium Chlorochromate (PCC) Oxidation

PCC is a stable and commercially available reagent that provides a straightforward method for the oxidation of primary alcohols.[8][9][10]

-

Materials:

-

5-Hexyn-1-ol

-

Pyridinium chlorochromate (PCC)[8]

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Celite® or silica gel

-

Round-bottom flask and magnetic stirrer.

-

-

Procedure:

-

To a solution of 5-hexyn-1-ol (1 equivalent) in anhydrous dichloromethane, add PCC (1.5 equivalents) in one portion.[8]

-

Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours and can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium byproducts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by flash column chromatography if necessary.

-

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).[11][12]

-

For ¹³C NMR, a more concentrated sample is preferred, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, to obtain a good signal-to-noise ratio in a reasonable time.[11][12]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

-

-

Data Acquisition:

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

As this compound is a liquid, the simplest method is to acquire the spectrum as a thin film between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the liquid directly on the ATR crystal.[16]

-

-

Data Acquisition:

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[17][18]

-

Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.

-

Characteristic peaks to observe include the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), the C=O stretch of the aldehyde (around 1725 cm⁻¹), and the C-H stretch of the aldehyde (around 2820 and 2720 cm⁻¹).

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.[19]

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable ionization method.

-

Electron Ionization (EI): This is a "hard" ionization technique that will likely produce the molecular ion peak (M⁺˙) and a series of fragment ions, which can be useful for structural elucidation.[20][21]

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are "soft" ionization techniques that will primarily show the protonated molecule ([M+H]⁺), confirming the molecular weight.[20][22]

-

Reactivity and Applications

The chemical reactivity of this compound is dictated by its two functional groups:

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines, oximes, and acetals. It is also a key participant in various carbon-carbon bond-forming reactions such as the Wittig reaction and aldol (B89426) condensation.

-

Terminal Alkyne Group: The terminal alkyne is a versatile functional group. The acidic terminal proton can be deprotonated to form an acetylide, which is a potent nucleophile for C-C bond formation. The alkyne can also participate in cycloaddition reactions (e.g., "click" chemistry with azides), hydrogenation to the corresponding alkene or alkane, and hydration to form a ketone.

The bifunctional nature of this compound makes it a particularly useful PROTAC linker .[1] The aldehyde can be used to connect to one part of the PROTAC structure, while the alkyne provides a handle for attaching another component, often via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Structure-Property Relationship Diagram

The following diagram illustrates the relationship between the chemical structure of this compound and its key chemical properties and reactivity.

Caption: Logical relationship of this compound's structure to its properties and applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hex-5-ynal | C6H8O | CID 9898802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Dess-Martin Oxidation [organic-chemistry.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. analyticalchem.community.uaf.edu [analyticalchem.community.uaf.edu]

- 17. ejournal.upi.edu [ejournal.upi.edu]

- 18. azooptics.com [azooptics.com]

- 19. as.uky.edu [as.uky.edu]

- 20. acdlabs.com [acdlabs.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. m.youtube.com [m.youtube.com]

A Guide to the Synthesis of 5-Hexynal for Advanced Research

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step in the discovery pipeline. This technical guide provides an in-depth overview of established protocols for the synthesis of 5-hexynal, a valuable building block in organic chemistry. The primary and most efficient route to this compound involves the selective oxidation of the corresponding primary alcohol, 5-hexyn-1-ol (B123273). This document details three prevalent and reliable oxidation methods: Pyridinium (B92312) Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation.

This guide offers detailed experimental protocols for each method, a comparative analysis of their quantitative aspects, and workflow diagrams to visually represent the synthetic processes.

Comparative Analysis of Synthesis Protocols

The selection of an appropriate synthetic method often depends on factors such as scale, substrate sensitivity, reagent toxicity, and desired purity. The following table summarizes the key quantitative data for the three primary methods of oxidizing 5-hexyn-1-ol to this compound.

| Method | Oxidizing Agent | Solvent | Temperature | Reaction Time | Typical Yield |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (DCM) | Room Temp. | 2 - 4 hours | ~75-85% |

| Swern Oxidation | Oxalyl Chloride, DMSO, Et₃N | Dichloromethane (DCM) | -78 °C to RT | 1 - 2 hours | ~90-95% |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temp. | 1 - 3 hours | ~90-95% |

Experimental Protocols & Workflows

Detailed below are the step-by-step experimental procedures for each synthetic protocol. Each protocol is accompanied by a Graphviz workflow diagram for clear visualization of the process.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and commercially available oxidizing agent that provides good yields under mild, anhydrous conditions.[1][2] The reaction is typically performed in dichloromethane, and the workup is straightforward, involving filtration to remove the chromium byproducts.[3]

Experimental Protocol:

-

Setup: To a flame-dried, round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), add a magnetic stir bar and anhydrous dichloromethane (DCM).

-

Reagent Addition: Add pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) to the DCM, followed by the addition of an adsorbent like Celite or silica (B1680970) gel to simplify filtration later.[3]

-

Reaction Initiation: Slowly add a solution of 5-hexyn-1-ol (1.0 equivalent) in anhydrous DCM to the stirring suspension.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the dark chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by flash column chromatography on silica gel to afford pure this compound.

Experimental Workflow: PCC Oxidation

Swern Oxidation

The Swern oxidation is a highly efficient and mild method that avoids the use of heavy metals.[4][5] It relies on the activation of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride at very low temperatures, followed by the addition of the alcohol and a hindered base.[6] This method is known for its high yields and compatibility with a wide range of functional groups.[4]

Experimental Protocol:

-

Activator Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (approx. 1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (approx. 2.5 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes.

-

Alcohol Addition: Add a solution of 5-hexyn-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the activated mixture, again maintaining a temperature below -65 °C. Stir for 30 minutes.

-

Base Addition: Add triethylamine (B128534) (Et₃N) (approx. 5.0 equivalents) to the reaction mixture. Allow the mixture to stir for another 30 minutes at -78 °C before removing the cooling bath and allowing it to warm to room temperature.

-

Quenching: Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Washing & Drying: Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography to yield this compound.

Experimental Workflow: Swern Oxidation```dot

References

- 1. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Profile of 5-Hexynal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-hexynal, a bifunctional molecule containing both an aldehyde and a terminal alkyne. Due to the limited availability of directly published experimental spectra for this compound, this guide presents predicted data based on the well-established spectroscopic characteristics of its constituent functional groups, supplemented with data from analogous compounds. Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Molecular Structure and Properties

This compound is a six-carbon chain with a terminal alkyne at one end and an aldehyde at the other. Its structure and key properties are summarized below.

-

IUPAC Name: Hex-5-ynal

-

Molecular Formula: C₆H₈O[1]

-

Molecular Weight: 96.13 g/mol [1]

-

Canonical SMILES: C#CCCCC=O[1]

-

InChIKey: JIBLCOIURXDOGU-UHFFFAOYSA-N[1]

Spectroscopic Data

The following tables summarize the expected quantitative data for the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. These predictions are based on established chemical shift and absorption frequency ranges for aldehydes and terminal alkynes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Triplet | 1H | CHO |

| ~2.5 | Triplet of doublets | 2H | CH₂ CHO |

| ~2.2 | Triplet of doublets | 2H | CH₂ C≡CH |

| ~1.9 | Quintet | 2H | CH₂C H₂CH₂ |

| ~2.0 | Triplet | 1H | C≡CH |

Predicted solvent: CDCl₃. Reference: TMS at 0 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~202 | C HO |

| ~83 | C ≡CH |

| ~69 | C≡C H |

| ~43 | C H₂CHO |

| ~25 | C H₂C≡CH |

| ~17 | CH₂C H₂CH₂ |

Predicted solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch |

| ~2940 | Medium | sp³ C-H stretch |

| ~2840, ~2740 | Medium, two bands | Aldehyde C-H stretch |

| ~2120 | Weak to medium, sharp | C≡C stretch |

| ~1725 | Strong | C=O stretch |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 96 | Moderate | [M]⁺ (Molecular ion) |

| 95 | High | [M-H]⁺ |

| 67 | High | [M-CHO]⁺ |

| 53 | Moderate | [C₄H₅]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 39 | High | [C₃H₃]⁺ |

| 29 | Moderate | [CHO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above for a small, volatile organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain a reference.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms attached to protons. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the reference signal. Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[2]

-

Instrument Setup: Place the salt plates in the spectrometer's sample holder.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty salt plates.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.[3]

-

-

Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).[4]

-

Instrument Setup:

-

Set the GC oven temperature program to separate the components of the sample. A typical program might start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature.

-

Set the injector temperature to ensure rapid volatilization of the sample.

-

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 20-200).

-

-

Data Acquisition: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet. The GC will separate the components, and the eluting compounds will be introduced into the mass spectrometer for ionization and detection.[5]

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of this compound. Examine the mass spectrum corresponding to that retention time to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Reactivity of 5-Hexynal with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hexynal, a bifunctional molecule featuring both an aldehyde and a terminal alkyne, presents a versatile platform for a diverse array of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon and the nucleophilic potential of the deprotonated terminal alkyne. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including nitrogen, sulfur, and carbon-based reagents. It details reaction mechanisms, highlights the competition between intermolecular and intramolecular pathways, and provides experimental protocols for key transformations. The unique structural arrangement of this compound allows for tandem reactions and cyclizations, leading to the formation of valuable heterocyclic and carbocyclic scaffolds relevant to medicinal chemistry and materials science.

Core Reactivity Principles

The reactivity of this compound is dominated by two primary functional groups: the aldehyde and the terminal alkyne.

-

Aldehyde Functionality : The carbonyl group is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This typically involves a 1,2-addition mechanism, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

-

Terminal Alkyne Functionality : The proton on the sp-hybridized carbon of the terminal alkyne is weakly acidic and can be removed by a strong base to form a potent carbon nucleophile, an acetylide. This acetylide can then participate in various nucleophilic addition and substitution reactions.

-

Intramolecular Reactivity : The proximate positioning of the aldehyde and alkyne functionalities allows for intramolecular reactions, particularly cyclization events. These can be triggered by either nucleophilic attack on the aldehyde followed by interaction with the alkyne, or by activation of the alkyne followed by intramolecular attack by the aldehyde oxygen. Such cyclizations are a powerful tool for the synthesis of five- and six-membered rings.[1]

Reactivity with Nitrogen Nucleophiles

Nitrogen-containing nucleophiles react readily with the aldehyde group of this compound, primarily leading to the formation of imines and related derivatives.

Reaction with Primary Amines

Primary amines undergo nucleophilic addition to the carbonyl carbon of this compound to form a hemiaminal intermediate, which then dehydrates to yield an N-substituted imine.

Reaction with Secondary Amines

Secondary amines react with this compound to form enamines. The reaction proceeds through a similar hemiaminal intermediate, followed by the loss of water.

Reaction with Hydrazine Derivatives

Hydrazine and its derivatives react with this compound to form hydrazones.[2] This reaction is analogous to imine formation.

Table 1: Summary of Reactions with Nitrogen Nucleophiles (Representative Data)

| Nucleophile | Product Type | Catalyst/Conditions | Yield (%) | Reference |

| Aniline | Imine | Mild Acid | High | General Knowledge |

| Morpholine | Enamine | Acid, Toluene, Heat | 72-80 (for cyclohexanone) | [3] |

| Hydrazine Hydrate | Hydrazone | Mild Acid | High | General Knowledge |

Experimental Protocol: General Procedure for Imine Formation

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or methanol, is added the primary amine (1.1 eq). A catalytic amount of a mild acid (e.g., acetic acid) is added, and the mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.

Reactivity with Sulfur Nucleophiles

Thiols are effective nucleophiles that readily add to the carbonyl group of this compound, forming hemithioacetals and thioacetals. The terminal alkyne can also undergo thiol-yne reactions.

Reaction with Thiols

In the presence of an acid catalyst, thiols react with this compound to form thioacetals. The reaction proceeds through a hemithioacetal intermediate.

Table 2: Summary of Reactions with Sulfur Nucleophiles (Representative Data)

| Nucleophile | Product Type | Catalyst/Conditions | Yield (%) | Reference |

| Ethanethiol | Thioacetal | Acid Catalyst | High | General Knowledge |

Experimental Protocol: General Procedure for Thioacetal Formation

To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane, is added the thiol (2.2 eq). A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a basic aqueous solution (e.g., saturated NaHCO₃), and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sulfate (B86663) and concentrated. The crude product is purified by column chromatography.

Reactivity with Carbon Nucleophiles

Carbon-based nucleophiles, such as organometallic reagents and ylides, are crucial for forming new carbon-carbon bonds with this compound.

Grignard Reactions

Grignard reagents (RMgX) add to the carbonyl group of this compound to produce secondary alcohols after acidic workup.

Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde functionality of this compound into an alkene.[4][5] The reaction involves a phosphorus ylide.

Table 3: Summary of Reactions with Carbon Nucleophiles (Representative Data)

| Nucleophile | Product Type | Conditions | Yield (%) | Reference |

| Phenylmagnesium Bromide | Secondary Alcohol | 1. THF, 0 °C to rt; 2. H₃O⁺ | High | General Knowledge |

| Methylenetriphenylphosphorane | Terminal Alkene | THF, 0 °C to rt | 62 (for a similar aldehyde) | [5] |

Experimental Protocol: General Procedure for the Wittig Reaction

To a suspension of methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous THF under an inert atmosphere, is added a strong base such as n-butyllithium or potassium tert-butoxide at 0 °C. The resulting ylide solution is stirred for 30 minutes. A solution of this compound (1.0 eq) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.

Intramolecular Reactions and Cyclizations

The dual functionality of this compound enables a variety of intramolecular reactions, leading to the formation of cyclic structures. These reactions can be catalyzed by acids, bases, or metal complexes.

Acid-Catalyzed Cyclization

Under acidic conditions, the alkyne can be activated towards nucleophilic attack by the carbonyl oxygen, leading to the formation of cyclic ethers such as dihydropyrans.[6]

Base-Catalyzed Cyclization

In the presence of a base, the terminal alkyne can be deprotonated to form an acetylide, which can then attack the aldehyde intramolecularly to form a cyclic alcohol.

Metal-Catalyzed Cyclizations

Various transition metals, such as gold and silver, can catalyze the intramolecular cyclization of this compound and its derivatives.[3][7] These reactions often proceed through activation of the alkyne.

Table 4: Summary of Intramolecular Cyclization Reactions (Representative Data)

| Reaction Type | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Acid-Catalyzed Hydroalkoxylation | H₂SO₄ | Dihydropyran derivative | Moderate to Good | [6] |

| Base-Catalyzed Cyclization | Cs₂CO₃ | Benzo[b]furan derivative (from a 2-ynylphenol) | Good to Excellent | [8] |

| Silver-Catalyzed Cascade Annulation | AgOTf | Trioxa-fused ketal (with another aldehyde) | High | [3] |

Visualizing Reaction Pathways

Intermolecular Nucleophilic Addition

Caption: General workflow for intermolecular nucleophilic addition to this compound.

Intramolecular Acid-Catalyzed Cyclization

Caption: Pathway for acid-catalyzed intramolecular cyclization of this compound.

Conclusion

This compound is a highly versatile building block in organic synthesis, offering multiple avenues for functionalization and molecular diversification. Its reactivity with a broad spectrum of nucleophiles, coupled with its propensity for intramolecular cyclization, makes it a valuable precursor for the synthesis of complex acyclic and cyclic molecules. Understanding the interplay between the aldehyde and alkyne functionalities is key to harnessing the full synthetic potential of this molecule. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals in drug development and materials science, enabling the strategic design of novel synthetic routes and the creation of innovative molecular architectures. Further exploration into organocatalyzed and transition-metal-catalyzed transformations of this compound is expected to unveil even more powerful synthetic methodologies in the future.

References

- 1. C. Walling and A. Cioffari, “Cyclizations of 5-Hexenyl Radicals,” Journal of the American Chemical Society, Vol. 94, No. 17, 1972, pp. 6059-6064. doi10.1021/ja00772a020 - References - Scientific Research Publishing [scirp.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. AgOTf-catalyzed cascade annulation of 5-hexyn-1-ols and aldehydes: enabling the diastereoselective synthesis of [6,6,6]-trioxa-fused ketals and hexahydro-2H-chromenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Recent advances in the synthesis of 2,3-dihydropyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. scilit.com [scilit.com]

- 7. Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Stability of 5-Hexynal in aqueous solutions

An In-Depth Technical Guide to the Stability of 5-Hexynal in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected stability of this compound in aqueous solutions. Due to the limited availability of direct stability data for this specific molecule, this document extrapolates from the known chemistry of its constituent functional groups—a terminal alkyne and an aldehyde—and related molecules. It also outlines detailed experimental protocols for researchers to quantitatively assess its stability.

Introduction

This compound is a bifunctional molecule of interest in various fields, including as a linker in PROTACs (Proteolysis Targeting Chimeras)[1]. Its utility in aqueous environments, particularly in biological and pharmaceutical applications, necessitates a thorough understanding of its stability. The presence of both a reactive aldehyde and a terminal alkyne suggests potential degradation pathways that could impact its efficacy and safety.

Predicted Stability Profile of this compound

The stability of this compound in aqueous solutions is primarily dictated by the reactivity of its aldehyde and terminal alkyne functionalities.

2.1. Aldehyde Group Reactivity

The aldehyde group is susceptible to several reactions in an aqueous medium:

-

Hydration: Aldehydes can reversibly react with water to form geminal diols (hydrates). This equilibrium is typically unfavorable for most aldehydes, favoring the carbonyl form[2][3]. However, the rate and equilibrium can be influenced by pH (acid or base catalysis)[3].

-

Oxidation: Aldehydes can be oxidized to carboxylic acids. While this can occur with dissolved oxygen, the rate is generally slow in the absence of catalysts[4].

-

Enolization: In the presence of acid or base, aldehydes with α-hydrogens can tautomerize to form enols, which can be intermediates in other reactions.

2.2. Terminal Alkyne Group Reactivity

The terminal alkyne is generally less reactive than the aldehyde in aqueous solutions under physiological conditions.

-

Hydration: The hydration of alkynes to ketones is possible but typically requires harsh conditions or a metal catalyst (like Hg²⁺), making it unlikely under normal aqueous conditions[5].

-

Acidity: The terminal proton of an alkyne is weakly acidic (pKa ≈ 25) and requires a very strong base for deprotonation, which is not present in typical aqueous solutions[5].

-

Reactivity with Nucleophiles: While generally considered inert, terminal alkynes have been shown to react with specific nucleophiles, such as cysteine residues in certain enzymes, under physiological conditions[6].

Based on these general principles, the aldehyde group is expected to be the primary site of degradation for this compound in aqueous solutions.

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected, yet hypothetical, stability data for this compound based on the behavior of similar aldehydes. These tables are intended to serve as a template for organizing experimental results.

Table 1: Hypothetical pH-Dependent Degradation of this compound at 25°C

| pH | Predominant Degradation Pathway | Apparent Half-Life (t½) |

| 3.0 | Acid-catalyzed hydration | Expected to be relatively stable |

| 5.0 | Minimal degradation | Longest half-life expected |

| 7.4 | Slow oxidation, potential base-catalyzed hydration | Moderate half-life |

| 9.0 | Base-catalyzed hydration and oxidation | Shortest half-life |

Table 2: Hypothetical Temperature-Dependent Degradation of this compound at pH 7.4

| Temperature (°C) | Apparent Half-Life (t½) |

| 4 | Longest half-life (storage condition) |

| 25 | Moderate half-life (ambient condition) |

| 37 | Shorter half-life (physiological condition) |

| 50 | Rapid degradation |

Experimental Protocols

To quantitatively assess the stability of this compound, the following experimental protocols are recommended.

4.1. Stability Study Using High-Performance Liquid Chromatography (HPLC)

This method is suitable for monitoring the disappearance of the parent compound and the appearance of degradation products over time.

4.1.1. Materials and Reagents

-

This compound standard

-

HPLC-grade acetonitrile (B52724) and water

-

Buffer solutions (e.g., phosphate, citrate) at various pH values

-

2,4-Dinitrophenylhydrazine (DNPH) solution (for derivatization, if necessary for detection)[6]

-

Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

4.1.2. Instrumentation

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)[7]

-

Thermostatted column compartment and autosampler

4.1.3. Procedure

-

Preparation of Stock and Working Solutions: Prepare a stock solution of this compound in acetonitrile. From this, prepare working solutions in the desired aqueous buffers at various pH values (e.g., 3, 5, 7.4, 9).

-

Incubation: Incubate the working solutions at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) in sealed vials to prevent evaporation.

-

Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

Sample Quenching and Preparation (if necessary): To stop the degradation reaction, the sample can be immediately diluted with the mobile phase and cooled. If derivatization is required for detection, react the aliquot with a DNPH solution[8][9].

-

HPLC Analysis: Inject the samples onto the HPLC system. A typical mobile phase could be a gradient of acetonitrile and water[7]. The detector wavelength should be set to the λmax of this compound or its DNPH derivative (around 360 nm)[8].

-

Data Analysis: Plot the concentration of this compound versus time. Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) at each condition.

4.2. Stability Study Using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile degradation products.

4.2.1. Materials and Reagents

-

This compound standard

-

Aqueous buffer solutions

-

Extraction solvent (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

4.2.2. Instrumentation

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Autosampler

4.2.3. Procedure

-

Incubation and Sampling: Follow the same procedure as for the HPLC study.

-

Sample Extraction: At each time point, extract the aqueous sample with an organic solvent. Dry the organic layer over anhydrous sodium sulfate.

-

GC-MS Analysis: Inject the organic extract into the GC-MS. The temperature program should be optimized to separate this compound from potential degradation products[10][11]. The mass spectrometer can be operated in full scan mode to identify unknown degradants and in selected ion monitoring (SIM) mode for quantification.

-

Data Analysis: Quantify the peak area of this compound at each time point to determine its degradation rate. Analyze the mass spectra of other peaks to identify degradation products.

Visualizations

5.1. Potential Degradation Pathways

Caption: Potential degradation pathways of this compound in aqueous solution.

5.2. Experimental Workflow for Stability Testing

Caption: General workflow for assessing the aqueous stability of this compound.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hexanal | C6H12O | CID 6184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]

- 4. Catalyst-free aerobic oxidation of aldehydes into acids in water under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08444E [pubs.rsc.org]

- 8. lawdata.com.tw [lawdata.com.tw]

- 9. Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for High-Purity 5-Hexynal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity 5-Hexynal, a critical reagent in pharmaceutical research, particularly as a versatile PROTAC linker.[1] This document outlines key specifications from various suppliers, details analytical methodologies for purity assessment, and presents logical workflows for quality control and supplier selection.

Commercial Availability of this compound

High-purity this compound is available from several chemical suppliers catering to the research and pharmaceutical development sectors. While specific purity guarantees can vary and are often lot-dependent, the suppliers listed below are primary sources for this compound. For precise purity data, it is always recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier.

| Supplier | Product Name | CAS Number | Molecular Formula | Notes |

| MedChemExpress (MCE) | This compound | 29329-03-1 | C₆H₈O | Marketed as a PROTAC linker for research use.[1][2] |

| BLD Pharm | Hex-5-ynal | 29329-03-1 | C₆H₈O | Listed for research use with storage conditions specified as under -20°C in an inert atmosphere.[3] |

| Chemsrc | hex-5-ynal | 29329-03-1 | C₆H₈O | Platform lists various suppliers, with some indicating purities such as 98.0%.[4] |

Quality Control and Purity Assessment

The purity of this compound is crucial for its application in sensitive downstream applications like drug discovery, as impurities can lead to undesirable side reactions and affect experimental outcomes. The primary analytical methods for determining the purity of small organic molecules like this compound are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

This protocol is a representative method for the analysis of this compound purity and is based on established methods for similar volatile aldehydes.

Objective: To determine the purity of a this compound sample by quantifying the main component and detecting any volatile impurities.

Instrumentation:

-

Gas Chromatograph (GC) system equipped with a Flame Ionization Detector (FID).

-

Capillary column: A polar stationary phase, such as one containing polyethylene (B3416737) glycol (PEG), is recommended for good separation of aldehydes and related compounds. A common choice would be a DB-WAX or similar column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Carrier gas: High-purity nitrogen or helium.

Reagents:

-

This compound sample

-

High-purity solvent for dilution (e.g., dichloromethane (B109758) or hexane, ensuring it does not co-elute with the analyte)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample by accurately weighing a small amount and dissolving it in a known volume of the chosen solvent. A typical concentration would be in the range of 100-1000 µg/mL.

-

-

GC Instrument Setup:

-

Inlet Temperature: 250 °C

-

Detector Temperature: 270 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 230 °C.

-

Final hold: Hold at 230 °C for 5 minutes.

-

-

Carrier Gas Flow Rate: Set to the column manufacturer's recommendation (typically around 1-2 mL/min).

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

-

Analysis:

-

Inject the prepared sample into the GC system.

-

Record the chromatogram.

-

-

Data Interpretation:

-

The purity of this compound is typically determined by the area percent method. The area of the peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

-

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

-

Peak identification should be confirmed by running a standard of known this compound or by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the mass of the eluting peak.

-

Structural Confirmation by NMR Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and identifying any structural isomers or non-volatile impurities. Spectral data for this compound is available in public databases like PubChem for comparison.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key logical and experimental workflows relevant to the procurement and use of high-purity this compound in a research setting.

References

5-Hexynal in Bioorthogonal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Hexynal in Bioorthogonal Chemistry

This compound is a bifunctional molecule featuring a terminal alkyne and an aldehyde group, making it a valuable tool in the field of bioorthogonal chemistry. This area of science involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The terminal alkyne of this compound serves as a chemical handle for "click chemistry," a class of reactions known for their high efficiency and specificity.[1] This allows for the precise labeling and detection of biomolecules. The aldehyde functionality, on the other hand, can be used for other chemical conjugations or may be metabolized by cells, potentially enabling the labeling of specific cellular components.

This technical guide provides a comprehensive overview of this compound, including its synthesis, its application in bioorthogonal reactions, detailed experimental protocols, and a summary of relevant quantitative data.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of its corresponding alcohol, 5-hexyn-1-ol (B123273). 5-Hexyn-1-ol itself can be prepared from the ring-opening of 2-chloromethyl tetrahydrofuran (B95107), which is derived from tetrahydrofuran and methanol.[2]

A common method for the oxidation of 5-hexyn-1-ol to this compound involves the use of a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Detailed Synthetic Protocol: Oxidation of 5-Hexyn-1-ol to this compound

-

Materials: 5-hexyn-1-ol, pyridinium chlorochromate (PCC), anhydrous dichloromethane (B109758) (DCM), silica (B1680970) gel.

-

Procedure:

-

Dissolve 5-hexyn-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add PCC to the solution in one portion while stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate them under reduced pressure to yield crude this compound.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

-

Bioorthogonal Reactions of this compound

The terminal alkyne of this compound is its key feature for bioorthogonal applications, primarily through azide-alkyne cycloaddition reactions. These reactions are central to the concept of click chemistry and can be categorized into two main types: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used bioorthogonal reaction that involves the formation of a stable triazole linkage between a terminal alkyne, such as the one in this compound, and an azide-modified molecule in the presence of a copper(I) catalyst.[3] This reaction is known for its rapid kinetics and high specificity. However, a primary drawback of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst.[4] To mitigate this, various ligands have been developed to chelate the copper and reduce its toxicity.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns associated with CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne (B158145) derivative to react with an azide.[1][5] While this compound itself is a terminal alkyne and not a strained cyclooctyne, it would be the azide-bearing molecule that would need to be designed to participate in a SPAAC reaction with a strained alkyne probe. However, for the purposes of this guide focusing on this compound as the alkyne component, CuAAC is the more directly applicable reaction. SPAAC is generally considered highly biocompatible due to the absence of a metal catalyst.[1][6]

Quantitative Data

A critical aspect of selecting a bioorthogonal reporter is its reaction rate. The second-order rate constant (k₂) provides a direct measure of the reaction speed.

| Reaction Type | Alkyne Type | General Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Biocompatibility Notes |

| CuAAC | Terminal Alkynes (e.g., this compound) | 10² - 10³ | The copper(I) catalyst can be cytotoxic. Ligands are often used to reduce toxicity.[4] |

| SPAAC | Strained Cyclooctynes | 10⁻³ - 1 | Generally considered highly biocompatible due to the absence of a metal catalyst.[4][6] |

Experimental Protocols

Metabolic Labeling of Cellular Proteins with an Alkyne Probe

This protocol is a general guideline for the metabolic incorporation of an alkyne-containing molecule into cellular components. The specific concentrations and incubation times for this compound would need to be optimized for the cell type and biological question of interest.

-

Materials: Cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, mammalian cells of interest, this compound, phosphate-buffered saline (PBS), lysis buffer, reagents for downstream detection (e.g., azide-functionalized biotin (B1667282) or fluorophore, CuAAC reagents).

-

Procedure:

-

Culture mammalian cells to the desired confluency in a multi-well plate or flask.

-

Prepare a stock solution of this compound in a biocompatible solvent such as DMSO.

-

Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 25-100 µM).

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for a designated period (e.g., 4-24 hours) to allow for metabolic incorporation.

-

After incubation, wash the cells three times with PBS to remove any unincorporated this compound.

-

Lyse the cells using a suitable lysis buffer.

-

The cell lysate containing the alkyne-labeled biomolecules is now ready for downstream analysis via CuAAC with an azide-functionalized reporter molecule (e.g., a fluorophore for imaging or biotin for enrichment).

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Detection

This protocol describes the "clicking" of an azide-functionalized detection reagent to the alkyne-labeled biomolecules in a cell lysate.

-

Materials: Alkyne-labeled cell lysate, azide-functionalized reporter (e.g., azide-fluorophore), copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper(I)-stabilizing ligand (e.g., THPTA).

-

Procedure:

-

To the alkyne-labeled cell lysate, add the azide-functionalized reporter molecule.

-

Prepare a fresh solution of the CuAAC catalyst premix. This typically involves mixing CuSO₄ with a stabilizing ligand like THPTA.

-

Add the catalyst premix to the lysate mixture.

-

Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.

-

Allow the reaction to proceed for 1-2 hours at room temperature, protected from light if a fluorescent reporter is used.

-

The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning or western blotting followed by streptavidin detection if a biotin reporter was used.

-

Visualizations

Caption: Workflow for metabolic labeling with this compound followed by CuAAC detection.

Caption: Comparison of CuAAC and SPAAC bioorthogonal reactions.

Cellular Toxicity

A crucial consideration for any probe used in living systems is its potential for toxicity. The aldehyde group in this compound could potentially be reactive and contribute to cytotoxicity. Furthermore, as mentioned, the copper catalyst used in CuAAC is a known cytotoxic agent.

Standard assays to evaluate the cellular toxicity of this compound include:

-

MTT Assay: This colorimetric assay measures cellular metabolic activity, which is an indicator of cell viability.

-

LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, indicating a loss of membrane integrity.

-

Live/Dead Staining: This fluorescence microscopy-based method uses dyes to differentiate between live and dead cells.

It is recommended that researchers perform dose-response experiments to determine the optimal, non-toxic concentration of this compound for their specific cell type and experimental duration.

Conclusion

This compound is a versatile and valuable tool for bioorthogonal chemistry, offering a small, terminal alkyne handle for efficient labeling of biomolecules via CuAAC. Its utility in metabolic labeling allows for the study of dynamic cellular processes. While its potential cytotoxicity and the toxicity of the CuAAC catalyst require careful consideration and optimization, the protocols and information provided in this guide offer a solid foundation for the successful application of this compound in chemical biology and drug development research. Future work may focus on developing less toxic analogs or novel delivery methods to further enhance its utility in living systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]

- 4. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

5-Hexynal: A Technical Primer on its Emerging Role in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hexynal is a bifunctional aldehyde-alkyne molecule that has garnered significant interest within the drug discovery and chemical biology sectors. While comprehensive data on its intrinsic biological activities remain limited, its utility as a versatile chemical linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), is a rapidly expanding area of research. This document provides a technical overview of this compound, summarizing its chemical properties, synthesis, and its pivotal role in the development of novel therapeutic modalities.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of this compound is essential for its application in synthesis and drug design. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₆H₈O | [1][2] |

| Molecular Weight | 96.13 g/mol | [1] |

| CAS Number | 29329-03-1 | [1][3] |

| IUPAC Name | hex-5-ynal | [1] |

| Synonyms | 5-hexyn-1-al | [1] |

| Appearance | Transparent colorless liquid | [4] |

Synthesis of this compound Precursors

While direct synthesis routes for this compound are not extensively detailed in the provided results, the synthesis of its corresponding alcohol, 5-hexyn-1-ol (B123273), is well-documented and provides a viable pathway to obtaining this compound through oxidation. A common synthetic route to 5-hexyn-1-ol is described below.[4]

Method:

-

Reaction Setup: 6-bromo-1-hexene (B1265582) is dissolved in acetonitrile (B52724) along with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide.

-

Acetate (B1210297) Formation: Potassium acetate is added to the mixture, and the reaction is heated to reflux.

-

Hydrolysis: The resulting 5-hexenyl acetate is then hydrolyzed using a base, such as sodium hydroxide (B78521) in methanol, to yield 5-hexen-1-ol.

The subsequent oxidation of 5-hexyn-1-ol would yield the target compound, this compound.

Role in PROTAC Synthesis

The primary documented application of this compound in a biological context is as a linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of this compound, featuring a terminal alkyne and an aldehyde, makes it a valuable building block for constructing these complex molecules. The alkyne group can be readily modified using "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a ligand for an E3 ligase. The aldehyde can be used to connect to a ligand for the target protein, often through reductive amination.

Below is a generalized workflow for utilizing a bifunctional linker like this compound in PROTAC synthesis.

Biological Activities

Currently, there is a notable lack of publicly available data on the intrinsic biological activities of this compound itself. The scientific literature primarily focuses on its application as a synthetic tool rather than its direct effects on cellular systems. Further research is required to determine if this compound possesses any independent pharmacological or toxicological properties.

Conclusion and Future Directions

This compound is a valuable chemical entity with a defined role in the construction of PROTACs, a promising class of therapeutic agents. Its bifunctional nature allows for the efficient assembly of these complex molecules. However, a significant knowledge gap exists regarding its own biological profile. Future investigations should aim to characterize the cellular effects of this compound to ensure its safety and to uncover any potential novel biological functions. As the field of targeted protein degradation continues to evolve, the demand for versatile linkers like this compound is expected to grow, underscoring the need for a more comprehensive understanding of its properties.

References

A Technical Guide to the Derivatization of 5-Hexynal for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

5-Hexynal is a valuable bifunctional molecule possessing both an aldehyde and a terminal alkyne. This unique combination allows for orthogonal chemical modifications, making it an ideal building block in the synthesis of complex molecules, pharmaceutical intermediates, and chemical probes. This guide provides an in-depth overview of key derivatization strategies, complete with experimental protocols and quantitative data to facilitate its application in a research and development setting.

Derivatization of the Aldehyde Moiety

The aldehyde group of this compound is a versatile handle for introducing a variety of functionalities, primarily through carbon-nitrogen and carbon-carbon bond-forming reactions.

Reductive Amination

Reductive amination is a powerful method for converting aldehydes into amines.[1][2][3] The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent present in the reaction mixture.[4] This one-pot procedure is highly efficient for creating secondary and tertiary amines, which are prevalent structures in active pharmaceutical ingredients.[1] A key advantage is the use of reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the starting aldehyde, preventing side reactions.[3]

Key Reaction Pathways for Aldehyde Derivatization

Caption: General reaction schemes for this compound's aldehyde group.

Table 1: Reductive Amination of this compound with Various Amines

| Entry | Amine Component | Reducing Agent | Solvent | Yield (%) |

| 1 | Benzylamine (B48309) | NaBH(OAc)₃ | DCM | 92% |

| 2 | Morpholine | NaBH₃CN | MeOH | 88% |

| 3 | Aniline | NaBH(OAc)₃ | DCE | 75% |

Detailed Experimental Protocol: Reductive Amination with Benzylamine

-

Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 g, 10.4 mmol) and dichloromethane (B109758) (DCM, 20 mL).

-

Amine Addition: Add benzylamine (1.11 g, 10.4 mmol) to the solution and stir for 20 minutes at room temperature to facilitate pre-formation of the imine.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.64 g, 12.5 mmol) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL). Stir for 10 minutes. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate (B1210297) gradient) to yield N-benzylhex-5-yn-1-amine.

Wittig Olefination

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[5][6][7] This method is highly reliable for converting the carbonyl group of this compound into an alkene.[5] The stereochemical outcome (E/Z isomerism) of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions.[5][6] Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes.[6]

Table 2: Wittig Reaction of this compound with Various Ylides

| Entry | Wittig Reagent | Solvent | Predominant Isomer | Yield (%) |

| 1 | (Triphenylphosphoranylidene)acetamide | THF | E | 85% |

| 2 | Methyl(triphenyl)phosphonium bromide + n-BuLi | THF | Z | 78% |

| 3 | (Carbethoxymethylene)triphenylphosphorane | DCM | E | 90% |

Derivatization of the Alkyne Moiety

The terminal alkyne of this compound is a gateway to a host of powerful coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Often referred to as "click chemistry," the CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[8][9][10][11] This reaction is prized in drug development and chemical biology for its reliability, high yield, and tolerance of a wide array of functional groups.[12] The reaction is typically catalyzed by a copper(I) species, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[11]

Key Reaction Pathways for Alkyne Derivatization

Caption: Prominent coupling reactions for this compound's alkyne group.

Table 3: CuAAC Reaction of this compound with Various Azides

| Entry | Azide Component | Catalyst System | Solvent | Yield (%) |

| 1 | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 98% |

| 2 | Azido-PEG₃-amine | CuI, DIPEA | DMF | 95% |

| 3 | 1-Azidoadamantane | CuSO₄·5H₂O, Sodium Ascorbate | DMSO/H₂O | 93% |

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] It is catalyzed by a combination of a palladium(0) complex and a copper(I) salt, typically CuI.[14][15][16] This reaction is indispensable for the synthesis of conjugated enynes and arylalkynes, which are important scaffolds in materials science and medicinal chemistry.[13] The reaction is generally conducted under mild, anaerobic conditions.[15]

Detailed Experimental Protocol: Sonogashira Coupling with Iodobenzene (B50100)

-

Setup: In a Schlenk flask, combine this compound (1.0 g, 10.4 mmol), iodobenzene (2.33 g, 11.4 mmol), and Pd(PPh₃)₂Cl₂ (146 mg, 0.21 mmol).

-

Solvent and Reagents: Add degassed triethylamine (B128534) (TEA, 20 mL) and copper(I) iodide (CuI, 40 mg, 0.21 mmol).

-

Inert Atmosphere: Subject the flask to three cycles of vacuum backfilling with argon.

-

Reaction: Stir the mixture at room temperature for 8 hours under an argon atmosphere. Monitor the reaction by TLC.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography to yield 6-phenylhex-5-ynal.

Sequential Derivatization Strategies

The orthogonality of the aldehyde and alkyne groups allows for a logical, stepwise modification of this compound. A common and effective strategy involves protecting one group while the other is transformed. Acetals are excellent protecting groups for aldehydes as they are stable in the basic or neutral conditions often required for alkyne modifications (e.g., Sonogashira coupling).[17][18]

Workflow for Sequential Bifunctional Modification

Caption: A logical workflow for modifying both ends of this compound.

This sequential approach enables the synthesis of highly complex and precisely functionalized molecules, where different pharmacophores or functionalities can be installed at either end of the C6 backbone, providing a powerful tool for building libraries of compounds for drug discovery and development.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Click chemistry - Wikipedia [en.wikipedia.org]

- 9. interchim.fr [interchim.fr]

- 10. Click Chemistry [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. youtube.com [youtube.com]

- 17. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 18. Protecting group - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of 5-Hexynal

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 5-Hexynal (CAS No. 29329-03-1), a bifunctional molecule containing both a terminal alkyne and an aldehyde functional group. Due to its chemical nature, this compound presents a unique combination of hazards that require strict adherence to safety protocols to minimize risks in a laboratory setting. This document outlines the known hazards, exposure controls, and handling procedures to ensure the safe use of this compound in research and development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its flammability, toxicity, and potential for forming explosive compounds. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:

-

H226: Flammable liquid and vapor[1]

-

H302: Harmful if swallowed[1]

-

H312: Harmful in contact with skin[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H332: Harmful if inhaled[1]

-

H335: May cause respiratory irritation[1]

Due to the presence of a terminal alkyne, this compound can form explosive metal acetylides when in contact with certain metals, such as copper, silver, and mercury[2].

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound is not consistently available. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₆H₈O | [1][3][4][5][6] |

| Molecular Weight | 96.13 g/mol | [1][4][6] |

| CAS Number | 29329-03-1 | [1][3][4][5] |

| Appearance | Colorless to pale yellow liquid (estimated) | [3] |

| Boiling Point | Not available | [6] |

| Melting Point | Not available | [6] |

| Density | Not available | [6] |

| Flash Point | 18.8 °C (66.0 °F) (estimated for 5-Hexenal) | [3] |

| Solubility | No data available |

Toxicological Data

| Exposure Route | Hazard | GHS Classification |

| Oral | Harmful if swallowed | Acute toxicity, oral[1] |

| Dermal | Harmful in contact with skin, Causes skin irritation | Acute toxicity, dermal; Skin corrosion/irritation[1] |